molecular formula C11H4O2S3 B8388657 2-Thioxonaphtho[2,3-d][1,3]dithiol-5,8-dione

2-Thioxonaphtho[2,3-d][1,3]dithiol-5,8-dione

Cat. No. B8388657
M. Wt: 264.3 g/mol
InChI Key: KFVAJYSLZIFIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530673B2

Procedure details

In a vessel, the 4,5-bis(bromomethyl)-1,3-dithiol-2-thione: 1-3 (1.10 g), tetraethylammonium iodide (0.38 g), p-benzoquinone (2.77 g), and acetonitrile (60 mL) were charged, and then refluxed for 1 hour. Thereafter, dichloro dicyano benzoquinone (1.62 g) was added in the resultant mixture, and then refluxed for 7 hours. After completion of the reflux, the solvent was distilled away, and methanol was added in the vessel, and then the precipitate was recovered through filtration. The precipitate was washed with methanol, distilled water, and ether in this order, the obtained residue was dissolved in chloroform, and then filtered. The obtained filtrate was recrystallized, to thereby obtain 2-thioxonaphth[2,3-d] [1,3]dithiol-5,8-dione: 1-4 in a yield of 78%. The target compound was identified through NMR analysis: 1H-NMR (CDCl3, TMS) σ: 7.04 (s, 2H), 8.15 (s, 2H).
Name
4,5-bis(bromomethyl)-1,3-dithiol-2-thione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-3
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[S:4][C:5](=[S:10])[S:6][C:7]=1[CH2:8]Br.[C:11]1(=[O:18])[CH:16]=[CH:15][C:14](=[O:17])[CH:13]=[CH:12]1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>[I-].C([N+](CC)(CC)CC)C.C(#N)C>[S:10]=[C:5]1[S:4][C:3]2[CH:2]=[C:12]3[C:13](=[CH:8][C:7]=2[S:6]1)[C:14](=[O:17])[CH:15]=[CH:16][C:11]3=[O:18] |f:3.4|

Inputs

Step One
Name
4,5-bis(bromomethyl)-1,3-dithiol-2-thione
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=1SC(SC1CBr)=S
Name
1-3
Quantity
1.1 g
Type
reactant
Smiles
Name
Quantity
2.77 g
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
0.38 g
Type
catalyst
Smiles
[I-].C(C)[N+](CC)(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.62 g
Type
reactant
Smiles
ClC1=C(C(C(=C(C1=O)C#N)C#N)=O)Cl
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 7 hours
Duration
7 h
DISTILLATION
Type
DISTILLATION
Details
After completion of the reflux, the solvent was distilled away
ADDITION
Type
ADDITION
Details
methanol was added in the vessel
FILTRATION
Type
FILTRATION
Details
the precipitate was recovered through filtration
WASH
Type
WASH
Details
The precipitate was washed with methanol
DISTILLATION
Type
DISTILLATION
Details
distilled water, and ether in this order
DISSOLUTION
Type
DISSOLUTION
Details
the obtained residue was dissolved in chloroform
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The obtained filtrate was recrystallized

Outcomes

Product
Name
Type
Smiles
S=C1SC2=C(S1)C=C1C(C=CC(C1=C2)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.